molecular formula C20H20ClN3O2S B253649 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide

Cat. No. B253649
M. Wt: 401.9 g/mol
InChI Key: WKINUYMATHLOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide, commonly known as CGP 7930, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Mechanism of Action

As an N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide antagonist, CGP 7930 binds to the receptor and prevents its activation by glutamate, a neurotransmitter that plays a key role in synaptic transmission and plasticity. By blocking N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide signaling, CGP 7930 can modulate the activity of various downstream signaling pathways, including the ERK/MAPK, PI3K/Akt, and CREB pathways.
Biochemical and physiological effects:
CGP 7930 has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of neuronal excitability. Moreover, CGP 7930 has been shown to affect various physiological processes, such as learning and memory, reward processing, stress responses, and circadian rhythms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CGP 7930 in lab experiments is its high potency and selectivity for N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide, which allows for precise manipulation of the receptor's activity. Moreover, CGP 7930 has been extensively characterized in vitro and in vivo, which makes it a well-established research tool. However, one of the main limitations of using CGP 7930 is its relatively low solubility in water, which can limit its applicability in certain experimental settings.

Future Directions

There are several potential future directions for research on CGP 7930 and N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide antagonism. One promising avenue is the development of more potent and selective N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide antagonists that can be used in clinical settings. Another direction is the investigation of the role of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. Finally, the development of novel therapeutic strategies targeting N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide and its downstream signaling pathways may hold promise for the treatment of these disorders.

Synthesis Methods

The synthesis of CGP 7930 involves several steps, including the reaction of 2-chlorobenzylamine with thiourea to form the thiazole ring, followed by the coupling of the resulting intermediate with 4-ethoxyphenylglycinol in the presence of a coupling reagent. The final product is obtained after purification and isolation by column chromatography.

Scientific Research Applications

CGP 7930 has been widely used as a research tool to investigate the role of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, reward processing, and stress responses. Moreover, CGP 7930 has been used to study the potential therapeutic effects of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide antagonism in animal models of addiction, anxiety, depression, and schizophrenia.

properties

Product Name

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-ethoxyanilino)acetamide

InChI

InChI=1S/C20H20ClN3O2S/c1-2-26-16-9-7-15(8-10-16)22-13-19(25)24-20-23-12-17(27-20)11-14-5-3-4-6-18(14)21/h3-10,12,22H,2,11,13H2,1H3,(H,23,24,25)

InChI Key

WKINUYMATHLOON-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.